molecular formula C4H11NO3S B13425104 Tert-butyl sulfamate

Tert-butyl sulfamate

Cat. No.: B13425104
M. Wt: 153.20 g/mol
InChI Key: NFZUTPCMXSQHRD-UHFFFAOYSA-N
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Description

Tert-butyl sulfamate is an organic compound that belongs to the class of sulfamates It is characterized by the presence of a tert-butyl group attached to a sulfamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl sulfamate can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with sulfamic acid. The reaction typically occurs under mild conditions, often in the presence of a solvent such as water or an organic solvent like methanol. The reaction can be represented as follows:

tert-Butylamine+Sulfamic acidTert-butyl sulfamate+Water\text{tert-Butylamine} + \text{Sulfamic acid} \rightarrow \text{this compound} + \text{Water} tert-Butylamine+Sulfamic acid→Tert-butyl sulfamate+Water

Another method involves the use of tert-butyl chloride and ammonium sulfamate. This reaction requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl sulfamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl sulfonate, while reduction may produce tert-butylamine.

Scientific Research Applications

Tert-butyl sulfamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which tert-butyl sulfamate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl sulfamate
  • Ethyl sulfamate
  • Isopropyl sulfamate

Comparison

Tert-butyl sulfamate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. Compared to methyl or ethyl sulfamate, this compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

tert-butyl sulfamate

InChI

InChI=1S/C4H11NO3S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7)

InChI Key

NFZUTPCMXSQHRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OS(=O)(=O)N

Origin of Product

United States

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